1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4,7,8-hexachlorodibenzo-p-dioxin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYQNSQJHPVMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052067 |

Source

|

| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-28-6 |

Source

|

| Record name | 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0UY33JFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Toxic Action of 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) is a persistent environmental pollutant and a member of the dioxin family of compounds, known for their significant toxicity. The primary mechanism of its toxic action is mediated through the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. This interaction initiates a cascade of molecular events, leading to altered gene expression and subsequent cellular and systemic toxicity. This guide provides a detailed overview of the AHR-mediated signaling pathway, quantitative toxicological data, and methodologies for key experimental assays.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: The Core of HxCDD Toxicity

The toxic effects of 1,2,3,4,7,8-HxCDD are predominantly initiated by its binding to the cytosolic AHR.[1] The AHR is a ligand-activated transcription factor that, in its inactive state, is part of a multiprotein complex including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23.

Canonical Pathway:

-

Ligand Binding: 1,2,3,4,7,8-HxCDD, being lipophilic, readily crosses the cell membrane and binds to the AHR in the cytoplasm.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AHR, leading to the dissociation of the chaperone proteins. This exposes a nuclear localization signal, facilitating the translocation of the ligand-AHR complex into the nucleus.

-

Heterodimerization: Inside the nucleus, the activated AHR forms a heterodimer with the AHR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AHR-ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[2]

-

Altered Gene Expression: This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[3] These enzymes are involved in the metabolism of xenobiotics. However, their induction can also lead to the production of reactive oxygen species (ROS) and oxidative stress, contributing to cellular damage.

Non-Canonical Pathways and Crosstalk:

Beyond the canonical pathway, the activated AHR can engage in crosstalk with other signaling pathways, further contributing to the pleiotropic toxic effects of HxCDD. These interactions can be AHR-dependent but ARNT-independent or can involve interactions with other transcription factors and signaling molecules. Key crosstalk pathways include:

-

Estrogen Receptor (ER) Signaling: AHR activation can lead to the recruitment of ERα to AHR-regulated genes, and conversely, AHR can be recruited to estrogen-responsive regions, thereby modulating endocrine function.[4]

-

Inflammatory Signaling: The AHR can interact with inflammatory signaling pathways, such as NF-κB, influencing immune responses.

-

Cell Growth and Differentiation Pathways: The AHR can modulate the expression of genes that regulate cell growth and differentiation, contributing to its carcinogenic potential.[5]

Quantitative Toxicological Data

The toxicity of dioxin-like compounds is often expressed relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), using Toxic Equivalency Factors (TEFs). The TEF for 1,2,3,4,7,8-HxCDD is 0.1, indicating it is considered one-tenth as toxic as TCDD. However, some studies suggest that the relative potency can vary depending on the specific toxic endpoint.

| Parameter | Species/System | Value | Endpoint |

| LD50 (Oral) | Rat (Han/Wistar) | 2,000-10,000 µg/kg | Acute Lethality[6] |

| LD50 (Oral) | Rat (Line B) | 1,000-2,000 µg/kg | Acute Lethality[6] |

| Toxic Equivalency Factor (TEF) | Human Health Risk Assessment | 0.1 | General Toxicity |

| EROD Induction (Relative Potency to TCDD) | Rat Liver Microsomes | ~0.002 - 0.006 | CYP1A1 Induction |

| Inhalation Unit Risk | Human | 3.8 E+0 (µg/m³)^-1 | Cancer[7] |

| Oral Slope Factor | Human | 1.3 E+4 (mg/kg-day)^-1 | Cancer[7] |

Note: The EROD induction data is for the related 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (H7CDD) and is included for comparative purposes due to the limited availability of direct dose-response data for 1,2,3,4,7,8-HxCDD.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the toxic effects of 1,2,3,4,7,8-HxCDD. Below are protocols for key experiments cited in toxicological studies of dioxin-like compounds.

In Vivo Acute Oral Toxicity Study (LD50 Determination)

Objective: To determine the single oral dose of 1,2,3,4,7,8-HxCDD that is lethal to 50% of a test animal population.

Methodology:

-

Animal Model: Male and female rats (e.g., Han/Wistar or Sprague-Dawley strains) are commonly used.

-

Acclimation: Animals are acclimated to laboratory conditions for at least one week prior to the study.

-

Dose Preparation: 1,2,3,4,7,8-HxCDD is dissolved in a suitable vehicle, such as corn oil or acetone. A range of doses is prepared.

-

Administration: A single dose is administered to different groups of animals via oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Body weight is recorded regularly.

-

Necropsy: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Tissues may be collected for histopathological examination.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Induction

Objective: To quantify the induction of cytochrome P450 1A1 (CYP1A1) enzyme activity in response to 1,2,3,4,7,8-HxCDD exposure, as a biomarker of AHR activation.

Methodology:

-

Treatment: Animals are treated with 1,2,3,4,7,8-HxCDD at various doses and for different durations.

-

Tissue Collection and Microsome Preparation: Livers are collected, and the microsomal fraction is isolated by differential centrifugation.

-

Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

-

EROD Reaction: The microsomal sample is incubated with the substrate 7-ethoxyresorufin (B15458) and a cofactor, NADPH. CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin (B1680543).

-

Fluorescence Measurement: The rate of resorufin formation is measured over time using a fluorometer.

-

Data Analysis: EROD activity is expressed as picomoles of resorufin formed per minute per milligram of microsomal protein. Dose-response curves can be generated to determine the EC50 (the concentration that produces 50% of the maximal response).

Competitive AHR Binding Assay

Objective: To determine the binding affinity of 1,2,3,4,7,8-HxCDD to the AHR.

Methodology:

-

Preparation of Cytosol: Cytosolic fractions containing the AHR are prepared from a suitable source, such as rat liver.

-

Incubation: The cytosol is incubated with a constant concentration of a radiolabeled AHR ligand (e.g., [³H]-TCDD) and varying concentrations of the unlabeled competitor, 1,2,3,4,7,8-HxCDD.

-

Separation of Bound and Unbound Ligand: The AHR-ligand complexes are separated from the unbound radioligand using methods like hydroxylapatite (HAP) adsorption or size-exclusion chromatography.

-

Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of 1,2,3,4,7,8-HxCDD. The IC50 value (the concentration of HxCDD that inhibits 50% of the specific binding of the radioligand) is determined, which is inversely related to the binding affinity.

Downstream Cellular and Systemic Effects

The AHR-mediated changes in gene expression lead to a wide array of toxic effects.

-

Hepatotoxicity: The liver is a primary target organ for dioxin toxicity. 1,2,3,4,7,8-HxCDD can cause hepatocellular hypertrophy, fatty degeneration, and necrosis.[6]

-

Carcinogenicity: Dioxins are classified as human carcinogens. They are thought to act as tumor promoters by altering the expression of genes involved in cell proliferation and differentiation.[8]

-

Endocrine Disruption: 1,2,3,4,7,8-HxCDD can interfere with the normal functioning of the endocrine system, particularly by interacting with steroid hormone pathways.

-

Immunotoxicity: The AHR plays a role in regulating immune responses, and its activation by HxCDD can lead to immunosuppression.

-

Dermal Toxicity: A characteristic effect of dioxin exposure is chloracne, a severe and persistent skin condition.[9]

-

Developmental and Reproductive Toxicity: Exposure to dioxins during critical developmental periods can lead to birth defects and reproductive problems.

Conclusion

The toxic action of 1,2,3,4,7,8-HxCDD is a complex process primarily initiated by its interaction with the aryl hydrocarbon receptor. This initial binding event triggers a cascade of changes in gene expression that ultimately manifest as a wide range of toxicological effects. A thorough understanding of this mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for accurate risk assessment and the development of potential therapeutic interventions for dioxin-related toxicities. Further research is needed to fully elucidate the specific downstream targets of 1,2,3,4,7,8-HxCDD and the intricacies of its crosstalk with other cellular signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced gene expression profile in vivo using pathway-specific cDNA arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dioxin Increases the Interaction Between Aryl Hydrocarbon Receptor and Estrogen Receptor Alpha at Human Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ah receptor: mediator of the toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in acute toxicity syndromes of 2,3,7,8-tetrachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin - OEHHA [oehha.ca.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | C12H2Cl6O2 | CID 38251 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Toxicokinetics and Metabolism of 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) in Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and metabolism of 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) in vivo. The information is compiled from various scientific studies to support research and development in toxicology and pharmacology.

Introduction

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is a persistent environmental pollutant belonging to the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family. These compounds are known for their toxicity, which is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). Understanding the absorption, distribution, metabolism, and excretion (ADME) of 1,2,3,4,7,8-HxCDD is crucial for assessing its toxicological risk and developing potential mitigation strategies. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows.

Toxicokinetics of 1,2,3,4,7,8-HxCDD

The toxicokinetics of 1,2,3,4,7,8-HxCDD, like other PCDDs, are characterized by slow absorption, wide distribution with a propensity for lipophilic tissues, very slow metabolism, and consequently, a long biological half-life.

Absorption

PCDDs, including 1,2,3,4,7,8-HxCDD, are absorbed through oral, dermal, and inhalation routes. Following oral exposure, absorption is generally slow and incomplete, influenced by the vehicle of administration and the lipid content of the diet.

Distribution

Once absorbed, 1,2,3,4,7,8-HxCDD is transported in the blood, bound to lipoproteins, and distributed throughout the body. Due to its high lipophilicity, it preferentially accumulates in adipose tissue and the liver. The distribution pattern is congener-specific, with higher chlorinated dioxins showing a greater affinity for the liver.

Table 1: Tissue Distribution of PCDD Congeners in Animal Models

| Animal Model | PCDD Congener | Major Depots | Reference |

| Rat | TCDD | Liver, Adipose Tissue | [1] |

| Rat | OCDD | Liver, Adipose Tissue | [2] |

| Suckler Ewes | Various PCDD/Fs | Liver, Adipose Tissue, Milk | [3] |

Metabolism

The metabolism of 1,2,3,4,7,8-HxCDD is a very slow process and represents the rate-limiting step in its elimination. The primary route of metabolism is hydroxylation, mediated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or glutathione.

While specific in vivo mammalian metabolites of 1,2,3,4,7,8-HxCDD are not extensively documented in readily available literature, studies on the bacterial metabolism of this congener have identified tetrachlorocatechol (B74200) and 2-methoxy-3,4,5,6-tetrachlorophenol as breakdown products.[4] Theoretical calculations predict that hydroxylation is a key metabolic step for PCDDs.[5] For other PCDD congeners, such as 1,2,7,8-TCDD, hydroxylated metabolites and their glucuronide and sulfate (B86663) conjugates have been identified in vivo.[6]

Excretion

The primary route of excretion for 1,2,3,4,7,8-HxCDD and its metabolites is through the feces, with a smaller contribution from urinary excretion. Biliary excretion of metabolites is a significant pathway for fecal elimination. Due to its high lipophilicity and slow metabolism, the elimination half-life of 1,2,3,4,7,8-HxCDD is very long.

Table 2: Elimination Half-Life of 1,2,3,4,7,8-HxCDD

| Species | Half-Life (t½) | Reference |

| Rat | 26-45 years (estimated) | |

| Human | 26-45 years (estimated) |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicokinetics of PCDDs. Below are generalized protocols based on studies of TCDD and other congeners, which can be adapted for 1,2,3,4,7,8-HxCDD.

Animal Model and Dosing

-

Species: Sprague-Dawley or Long-Evans rats are commonly used.[7][8]

-

Dosing: 1,2,3,4,7,8-HxCDD, often radiolabeled (e.g., with ¹⁴C or ³H), is administered via oral gavage or intravenous injection. The vehicle is typically corn oil or a mixture of toluene (B28343) and DMSO.[9]

-

Dose Selection: A range of doses should be used to assess dose-dependent toxicokinetics.

Sample Collection

-

Blood: Serial blood samples are collected from the tail vein or other appropriate sites at various time points post-dosing.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, adipose tissue, muscle, skin, etc.) are collected, weighed, and stored frozen.[3]

-

Excreta: Urine and feces are collected daily using metabolic cages.[7]

Sample Analysis

-

Extraction: Tissues and excreta are homogenized and extracted with organic solvents (e.g., hexane, dichloromethane) to isolate the parent compound and its metabolites.

-

Cleanup: The extracts are subjected to cleanup procedures, such as column chromatography (e.g., silica (B1680970) gel, alumina, carbon), to remove interfering substances.

-

Quantification: The concentration of 1,2,3,4,7,8-HxCDD and its metabolites is determined using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). Radiolabeled compounds can be quantified by liquid scintillation counting.

Visualizations

Signaling Pathway

The toxicity of 1,2,3,4,7,8-HxCDD is primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo toxicokinetics study of 1,2,3,4,7,8-HxCDD.

Logical Relationships in Toxicokinetics

This diagram shows the interrelationship between the four main processes of toxicokinetics.

References

- 1. Distribution, excretion, and metabolism of 2,3,7,8-tetrachlorodibenzo-p-dioxin in C57BL/6J, DBA/2J, and B6D2F1/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dioxin-like effects observed in male rats following exposure to octachlorodibenzo-p-dioxin (OCDD) during a 13-week study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation Rate, Depuration Kinetics, and Tissue Distribution of Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans (PCDD/Fs) in Suckler Ewes (Ovis aries) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The toxicokinetics of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of hydroxylated metabolites in polychlorodibenzo-p-dioxins and polychlorodibenzofurans by Hückel molecular orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Tissue distribution, excretion, and metabolism of 1,2,7,8-tetrachlorodibenzo-p-dioxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in two substrains of male Long-Evans rats after intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in four (sub)strains of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption and tissue distribution of various polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Aryl Hydrocarbon Receptor (AhR) Binding Affinity of 1,2,3,4,7,8-HxCDD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aryl hydrocarbon receptor (AhR) binding affinity of the dioxin congener 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The binding affinity and potency of 1,2,3,4,7,8-HxCDD for the AhR are crucial metrics for assessing its toxicological potential. This information is often expressed relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

| Parameter | Value | Description | Reference(s) |

| Toxic Equivalency Factor (TEF) | 0.1 | The TEF represents the toxicity of a dioxin-like compound relative to TCDD, which has a TEF of 1.0. A TEF of 0.1 indicates that 1,2,3,4,7,8-HxCDD is considered to be one-tenth as toxic as TCDD.[1] | [1] |

| Relative Potency (REP) | ~0.1 | REP values are experimentally determined potencies relative to TCDD for a specific endpoint, such as enzyme induction. For 1,2,3,4,7,8-HxCDD, REP values are generally consistent with the established TEF.[2] | [2] |

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Activation of the AhR by ligands such as 1,2,3,4,7,8-HxCDD initiates a cascade of molecular events leading to the transcription of target genes.

Experimental Protocols

The binding affinity and functional activity of 1,2,3,4,7,8-HxCDD on the AhR can be determined using various in vitro assays. The following are representative protocols.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

Objective: To determine the relative binding affinity of 1,2,3,4,7,8-HxCDD for the AhR by measuring its ability to displace a high-affinity radiolabeled ligand, such as [³H]-TCDD.

Materials:

-

Test compound: 1,2,3,4,7,8-HxCDD

-

Radiolabeled ligand: [³H]-2,3,7,8-TCDD

-

Unlabeled competitor: 2,3,7,8-TCDD

-

Source of AhR: Cytosolic extract from a responsive cell line (e.g., mouse hepatoma Hepa-1c1c7) or tissue.

-

Assay buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cytosol Preparation: Prepare a cytosolic fraction from a suitable cell or tissue source known to express the AhR.

-

Competitive Binding Incubation: In a series of tubes, incubate a constant concentration of [³H]-TCDD with the cytosolic extract. To these tubes, add increasing concentrations of unlabeled 1,2,3,4,7,8-HxCDD. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled TCDD (non-specific binding).

-

Equilibration: Incubate the mixtures to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the AhR-bound [³H]-TCDD from the unbound [³H]-TCDD. This can be achieved by methods such as hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) treatment.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [³H]-TCDD binding against the logarithm of the 1,2,3,4,7,8-HxCDD concentration. Determine the IC50 value, which is the concentration of 1,2,3,4,7,8-HxCDD that inhibits 50% of the specific binding of [³H]-TCDD. The relative binding affinity can be calculated by comparing the IC50 of 1,2,3,4,7,8-HxCDD to that of unlabeled TCDD.[1][3]

Luciferase Reporter Gene Assay (e.g., CALUX Assay)

This cell-based assay measures the transcriptional activation of the AhR by a test compound.

Objective: To quantify the potency of 1,2,3,4,7,8-HxCDD to induce AhR-dependent gene expression.

Materials:

-

Test compound: 1,2,3,4,7,8-HxCDD

-

Reference compound: 2,3,7,8-TCDD

-

Reporter cell line: A cell line (e.g., rat hepatoma H4IIE or human hepatoma HepG2) stably transfected with a luciferase reporter gene under the control of dioxin-responsive elements (DREs).[4][5][6]

-

Cell culture medium and supplements

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Cell Seeding: Plate the reporter cells in a multi-well plate and allow them to attach overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of 1,2,3,4,7,8-HxCDD and TCDD (as a positive control). Include a solvent control (e.g., DMSO).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the light produced using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability or total protein if necessary. Plot the luciferase activity against the logarithm of the compound concentration. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response. The relative potency (REP) can be calculated by dividing the EC50 of TCDD by the EC50 of 1,2,3,4,7,8-HxCDD.[7]

Conclusion

The aryl hydrocarbon receptor binding affinity and potency of 1,2,3,4,7,8-HxCDD are significant determinants of its biological activity. The established Toxic Equivalency Factor of 0.1 provides a standardized measure of its toxicity relative to TCDD. The experimental protocols outlined in this guide, including competitive radioligand binding assays and luciferase reporter gene assays, represent robust methods for the quantitative assessment of the interaction of 1,2,3,4,7,8-HxCDD and other dioxin-like compounds with the AhR signaling pathway. These techniques are fundamental for risk assessment and for understanding the molecular mechanisms of toxicity for this class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-activity relationships and dose responses of polychlorinated dibenzo-p-dioxins for short-term effects in 2,3,7,8-tetrachlorodibenzo-p-dioxin-resistant and -sensitive rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A competitive binding assay for 2,3,7,8-tetrachlorodibenzo-p-dioxin and related ligands of the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Application of a CAFLUX HepG2 Reporter Cell Line for Real-Time Monitoring of AhR-Mediated CYP1A1 Gene Expression in Response to Environmental Toxicants and Bioactive Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput human HepG(2) dual luciferase assay for detection of metabolically activated hepatotoxicants and genotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Ah receptor-mediated luciferase and ethoxyresorufin-O-deethylase induction in H4IIE cells: implications for their use as bioanalytical tools for the detection of polyhalogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Environmental sources and formation pathways of 1,2,3,4,7,8-HxCDD

An In-depth Technical Guide on the Environmental Sources and Formation Pathways of 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) is a specific congener of the polychlorinated dibenzo-p-dioxins (PCDDs) class of compounds.[1][2] PCDDs are persistent organic pollutants (POPs) that are ubiquitous in the environment.[3] Like other dioxins, 1,2,3,4,7,8-HxCDD is not produced intentionally but is an unwanted byproduct of various industrial and thermal processes.[1] Due to its persistence, potential for bioaccumulation, and toxic effects, including carcinogenicity, understanding its environmental sources and formation pathways is critical for risk assessment and mitigation.[4][5] This guide provides a detailed overview of the primary environmental sources, formation mechanisms, and standard analytical protocols for 1,2,3,4,7,8-HxCDD.

Environmental Sources of 1,2,3,4,7,8-HxCDD

The release of 1,2,3,4,7,8-HxCDD into the environment stems from both human-made (anthropogenic) and natural sources. Anthropogenic sources, particularly thermal and industrial processes, are the most significant contributors.[6]

Anthropogenic Sources

-

Industrial and Thermal Processes: These are the primary sources of dioxin emissions.[7]

-

Waste Incineration: Municipal solid waste, industrial, and medical waste incinerators are major sources of PCDDs, including 1,2,3,4,7,8-HxCDD.[1][5] Incomplete combustion of organic matter in the presence of chlorine creates conditions ripe for dioxin formation.[7]

-

Metallurgical Industries: Processes such as metal smelting, refining, and processing can release significant amounts of dioxins.[8]

-

Power Generation: The burning of fossil fuels like wood, coal, and oil can lead to the formation and release of dioxins.[9]

-

-

Chemical Manufacturing: 1,2,3,4,7,8-HxCDD is formed as an unintentional byproduct in the synthesis of various chlorinated organic compounds.[10]

-

Chlorophenols and Herbicides: It is found as an impurity in the production of chlorinated phenols (like pentachlorophenol, PCP) and derived herbicides.[11][12]

-

Pulp and Paper Industry: The chlorine bleaching of paper pulp is a known source of dioxin emissions.[1][9]

-

Plastics Production: The manufacturing of plastics like PVC can release HxCDD.[5]

-

-

Uncontrolled Combustion:

Natural Sources

While smaller in comparison to anthropogenic sources, natural processes also contribute to the environmental load of dioxins.

-

Forest Fires: Uncontrolled burning of vegetation can naturally form and release dioxins into the atmosphere.[1][6]

-

Volcanic Eruptions: These geological events can also be a natural source of dioxin formation.[1][6]

Formation Pathways of 1,2,3,4,7,8-HxCDD

The formation of 1,2,3,4,7,8-HxCDD and other PCDDs occurs primarily through three main pathways: precursor condensation, de novo synthesis, and transformation reactions. These reactions typically occur in the post-combustion zones of incinerators at temperatures below 600°C.[13]

Precursor Condensation Pathway

This pathway involves the chemical condensation of chlorinated phenolic precursors, such as chlorophenols (CPs) and polychlorinated phenoxy phenols.[14][15] Chlorophenols are known precursors to dioxins.[15] For example, the thermal degradation of 2-chlorophenol (B165306) can lead to the formation of various PCDDs.[14] Similarly, studies on 2,4,5-trichlorophenol (B144370) have shown it can form more complex PCDD isomers through direct condensation or radical-mediated pathways.[16] The specific substitution pattern of the resulting HxCDD congener is dependent on the structure of the precursor molecules.

Caption: Condensation of chlorophenol precursors to form HxCDD.

De Novo Synthesis

De novo synthesis is the formation of PCDDs from elemental carbon and chlorine sources on the surface of fly ash particles.[13] This process is catalyzed by metals, particularly copper, present in the fly ash. It occurs in a temperature range of 250-400°C and involves the reaction of carbon in the fly ash matrix with inorganic (e.g., HCl) or organic chlorine sources in the presence of oxygen.[13]

Caption: De novo synthesis pathway for PCDD/F formation.

Transformation and Isomerization

Existing PCDD congeners can undergo further reactions on fly ash surfaces to form other congeners, including 1,2,3,4,7,8-HxCDD. These reactions can involve either the addition (chlorination) or removal (dechlorination) of chlorine atoms.[13] For instance, experiments have shown that 1,2,3,4,7,8-HxCDD can be chlorinated to form hepta- and octa-chlorinated dioxins in the presence of HCl.[13] Conversely, higher chlorinated dioxins can be dechlorinated to form HxCDD congeners. These processes are influenced by temperature, atmosphere (presence of O2 and HCl), and the composition of the fly ash.[13]

Quantitative Data

The concentration of 1,2,3,4,7,8-HxCDD varies significantly across different environmental media and sources. The following tables summarize representative quantitative data.

Table 1: 1,2,3,4,7,8-HxCDD Concentrations in Emission Sources

| Source | Concentration Range | Reference |

|---|---|---|

| Municipal Waste Incinerator (Air) | Varies; contributes to environmental levels | [17] |

| Chemical Synthesis (Byproduct) | Impurity in chlorinated pesticides |[10][11] |

Table 2: 1,2,3,4,7,8-HxCDD Concentrations in Environmental Matrices

| Matrix | Concentration Range | Reference |

|---|---|---|

| Freshwater Fish | Detected | [17] |

| Human Blood Serum (lipid weight) | Geometric Mean: 2.06 pg/g |[5] |

Experimental Protocols for Analysis

The standard method for the determination of 1,2,3,4,7,8-HxCDD in various environmental samples is EPA Method 1613B.[18][19][20] This method utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with isotope dilution for accurate quantification.[18][21]

Methodology of EPA Method 1613B

-

Sample Spiking: Before extraction, the sample (e.g., water, soil, tissue) is spiked with a solution containing ¹³C-labeled analogs of the target dioxins, including a labeled standard for 1,2,3,4,7,8-HxCDD.[18] This isotope dilution technique is crucial for correcting for losses during sample preparation and analysis.[21]

-

Extraction: The extraction procedure varies by sample matrix.

-

Solid Samples (Soil, Sediment, Sludge): Typically extracted using a Soxhlet extractor with a solvent mixture like methylene (B1212753) chloride:hexane (1:1).[18]

-

Aqueous Samples: Extracted using liquid-liquid extraction.

-

Tissue Samples: Often involve homogenization, drying with sodium sulfate, and Soxhlet extraction.[18]

-

-

Extract Cleanup: The raw extract contains numerous interfering compounds that must be removed. This is a multi-step process that may include:

-

Acid/base washing.

-

Column chromatography using adsorbents like silica (B1680970) gel, alumina, and carbon.[4] These steps separate the PCDDs from other contaminants like PCBs and lipids.

-

-

Concentration and Standard Addition: The cleaned extract is concentrated to a small volume (e.g., 1 mL). Just before analysis, a recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) is added.[22]

-

Instrumental Analysis (HRGC/HRMS):

-

Gas Chromatography (GC): The extract is injected into a high-resolution capillary GC column (e.g., DB-5) which separates the different dioxin congeners based on their retention times.[19]

-

Mass Spectrometry (MS): The separated compounds are ionized and detected by a high-resolution mass spectrometer. The instrument is set to monitor specific exact m/z's for both the native and the ¹³C-labeled compounds.[18]

-

-

Identification and Quantification:

-

Identification: A specific congener like 1,2,3,4,7,8-HxCDD is identified by comparing its GC retention time to that of an authentic standard and confirming that the ratio of two specific ions (ion-abundance ratio) is within predefined limits.[18]

-

Quantification: The concentration is calculated by measuring the ratio of the response of the native analyte to its corresponding ¹³C-labeled internal standard.[21]

-

Workflow Diagram for Dioxin Analysis

Caption: General workflow for the analysis of 1,2,3,4,7,8-HxCDD.

References

- 1. 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | C12H2Cl6O2 | CID 38251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - 1,2,3,4,7,8-HxCDD (Compound) [exposome-explorer.iarc.fr]

- 3. 1,2,3,4,7,8-Hexachlorodibenzo-ð-dioxin (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, ED-946 [isotope.com]

- 4. eurofinsus.com [eurofinsus.com]

- 5. ewg.org [ewg.org]

- 6. Dioxins [who.int]

- 7. circabc.europa.eu [circabc.europa.eu]

- 8. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin - OEHHA [oehha.ca.gov]

- 11. 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. scispace.com [scispace.com]

- 14. osti.gov [osti.gov]

- 15. Influence of experimental conditions on the formation of PCDD/Fs during the thermal reactions of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. caymanchem.com [caymanchem.com]

- 18. well-labs.com [well-labs.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. epa.gov [epa.gov]

- 21. caslab.com [caslab.com]

- 22. epa.gov [epa.gov]

Bioaccumulation and Biomagnification of 1,2,3,4,7,8-HxCDD in Food Webs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of the polychlorinated dibenzo-p-dioxin (B167043) congener, 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD). This persistent organic pollutant (POP) is a significant environmental contaminant due to its toxicity, resistance to degradation, and propensity to accumulate in living organisms, posing a risk to both ecosystem and human health. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the key biological pathways and experimental workflows.

Introduction to 1,2,3,4,7,8-HxCDD

1,2,3,4,7,8-HxCDD is a member of the dioxin family, a group of highly toxic chemical compounds.[1] It is not intentionally produced but is formed as a byproduct in various industrial processes, such as the manufacture of certain chlorinated phenols and their derivatives, and during combustion processes like waste incineration.[1][2] Due to its chemical stability and lipophilic (fat-loving) nature, 1,2,3,4,7,8-HxCDD persists in the environment and readily partitions into the fatty tissues of organisms.[1] This characteristic is the primary driver for its bioaccumulation and subsequent biomagnification through food webs.

The toxicity of 1,2,3,4,7,8-HxCDD and other dioxin-like compounds is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The binding of 1,2,3,4,7,8-HxCDD to the AhR initiates a cascade of cellular and genetic events that can lead to a variety of adverse health effects, including carcinogenicity, reproductive and developmental problems, and immune system damage.[1] To assess the toxic potential of complex mixtures of dioxins and dioxin-like compounds, Toxic Equivalency Factors (TEFs) are used. These factors express the toxicity of a specific congener relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD).

Quantitative Data on Bioaccumulation and Biomagnification

Quantitative data for the bioaccumulation and biomagnification of 1,2,3,4,7,8-HxCDD are limited, as studies often report on total PCDD/Fs or toxic equivalents (TEQs). However, some studies provide congener-specific data, which is crucial for understanding the environmental fate and risk of this particular compound.

Biota-to-Sediment Accumulation Factors (BSAFs)

The Biota-to-Sediment Accumulation Factor (BSAF) is a key parameter for assessing the bioaccumulation of sediment-associated contaminants in benthic organisms. It is calculated as the lipid-normalized concentration of the chemical in the organism divided by the organic carbon-normalized concentration in the sediment.

A study conducted in the Venice Lagoon, Italy, investigated the bioaccumulation of PCDD/Fs in the polychaete Hediste diversicolor. The following table summarizes the concentrations of 1,2,3,4,7,8-HxCDD in sediment and polychaete tissues, along with the calculated BSAFs at various sampling sites.[3]

| Sampling Site | Sediment Concentration (pg/g dw) | Polychaete Tissue Concentration (pg/g dw) | Biota-to-Sediment Accumulation Factor (BSAF) |

| Palude della Centrega (CE) | 0.8 | < 0.25 | - |

| Dese River (DE) | 1.1 | < 0.25 | - |

| Osellino Canal (OS) | 4.6 | 0.3 | 0.07 |

| Canale Industriale Sud (SA) | 3.5 | 0.6 | 0.17 |

| Canale Lusore-Brentelle (BR) | 4.1 | 0.7 | 0.17 |

Data sourced from a study on Hediste diversicolor in the Venice Lagoon.[3]

The results indicate that while 1,2,3,4,7,8-HxCDD is present in the sediment, its accumulation in this polychaete species is relatively low, with BSAF values well below 1.[3]

Concentrations in Terrestrial Invertebrates and Avian Dietary Exposure

A study in the Tittabawassee River floodplain in Michigan, USA, assessed the dietary exposure of three passerine bird species to PCDD/DFs. The following table presents the concentrations of 1,2,3,4,7,8-HxCDD found in various terrestrial invertebrates, which constitute the diet of these birds.[4]

| Invertebrate Order | Mean Concentration (pg/g ww) |

| Oligochaeta (Earthworms) | 1,200 |

| Araneae (Spiders) | 330 |

| Coleoptera (Beetles) | 240 |

| Diptera (Flies) | 680 |

| Lepidoptera (Moths/Butterflies) | 410 |

Data represents average concentrations in major dietary items for passerine birds in the Tittabawassee River floodplain.[4]

These concentrations in invertebrates highlight the entry of 1,2,3,4,7,8-HxCDD into the terrestrial food web, leading to the exposure of higher trophic level organisms such as birds.

Toxicity Equivalence Factors (TEFs)

The following table provides the World Health Organization (WHO) TEFs for 1,2,3,4,7,8-HxCDD for different classes of vertebrates. These factors are essential for risk assessment when congener-specific concentration data is available.

| Organism Class | Toxicity Equivalence Factor (TEF) |

| Humans/Mammals | 0.1 |

| Fish | 0.5 |

| Birds | 0.05 |

TEF values as established by the World Health Organization.

Experimental Protocols

The accurate quantification of 1,2,3,4,7,8-HxCDD in environmental and biological matrices requires sophisticated analytical methodologies due to the extremely low concentrations at which it occurs and the presence of numerous interfering compounds. The standard and most reliable method is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 1,2,3,4,7,8-HxCDD in biological tissues.

Detailed Methodological Steps

Sample Preparation and Extraction:

-

Homogenization: A representative portion of the biological tissue (e.g., fish fillet, bird liver, invertebrate composite) is homogenized to ensure uniformity.

-

Internal Standard Spiking: A known amount of a ¹³C-labeled analog of 1,2,3,4,7,8-HxCDD is added to the sample before extraction. This internal standard is crucial for accurate quantification using the isotope dilution method, as it accounts for losses during the extraction and cleanup steps.

-

Drying: The sample is mixed with a drying agent like anhydrous sodium sulfate (B86663) to remove water.

-

Extraction: The sample is extracted with an organic solvent, typically a mixture like dichloromethane/hexane, using methods such as Soxhlet extraction, Pressurized Liquid Extraction (PLE), or Microwave-Assisted Extraction (MAE).[5] The goal is to efficiently transfer the lipophilic 1,2,3,4,7,8-HxCDD from the sample matrix into the solvent.

Extract Cleanup:

The crude extract contains a large amount of co-extracted lipids and other interfering compounds that must be removed before instrumental analysis. This is a multi-step process:

-

Lipid Removal: Techniques like gel permeation chromatography (GPC) or acid digestion are used to remove the bulk of the lipids.

-

Column Chromatography: The extract is passed through a series of chromatographic columns containing different adsorbent materials to separate the dioxins from other classes of compounds.[5]

-

Multilayer Silica Gel Column: Often impregnated with sulfuric acid and potassium hydroxide (B78521) to remove oxidizable and acidic/basic compounds.

-

Alumina Column: Separates PCDD/Fs from compounds like polychlorinated biphenyls (PCBs).

-

Carbon Column: A highly selective step where planar molecules like 1,2,3,4,7,8-HxCDD are retained on a carbon-based sorbent and then selectively eluted.

-

Instrumental Analysis and Quantification:

-

Concentration: The cleaned extract is carefully concentrated to a small volume (e.g., 10-20 µL).

-

Recovery Standard Addition: A ¹³C-labeled recovery (or performance) standard is added just before injection into the HRGC/HRMS to assess the performance of the instrument.

-

HRGC/HRMS Analysis: The final extract is injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer.[6][7]

-

HRGC: A long capillary column (e.g., 60m DB-5) is used to separate the different PCDD/F congeners based on their boiling points and polarity.

-

HRMS: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode at a high resolution (>10,000) to selectively detect the specific molecular ions of the native and ¹³C-labeled 1,2,3,4,7,8-HxCDD, ensuring high specificity and sensitivity.[6]

-

-

Quantification: The concentration of 1,2,3,4,7,8-HxCDD in the original sample is calculated by comparing the response of the native congener to that of its corresponding ¹³C-labeled internal standard (isotope dilution method).

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of 1,2,3,4,7,8-HxCDD are mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates this process.

As depicted, 1,2,3,4,7,8-HxCDD enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. This binding causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated AhR-ligand complex into the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to an increase in their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism. The altered gene expression disrupts normal cellular processes, resulting in the toxic effects associated with dioxin exposure.

Conclusion

1,2,3,4,7,8-HxCDD is a persistent and bioaccumulative toxicant that enters and moves through food webs. While specific quantitative data on its bioaccumulation and biomagnification are not as abundant as for other dioxin congeners, the available information, supported by its physicochemical properties and data from related compounds, indicates a significant potential for accumulation in biota and transfer across trophic levels. The primary mechanism of its toxicity is through the well-characterized AhR signaling pathway. The standardized and highly sophisticated analytical methods, such as HRGC/HRMS, are essential for the accurate monitoring and risk assessment of this compound in the environment and in biological systems. Further research focusing on congener-specific bioaccumulation and biomagnification studies in diverse food webs is needed to better understand and predict the ecological risks posed by 1,2,3,4,7,8-HxCDD.

References

- 1. 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin - OEHHA [oehha.ca.gov]

- 3. Frontiers | Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae) [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) is a member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family, a group of persistent environmental pollutants.[1] These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as the manufacturing of certain herbicides and the bleaching of paper pulp, as well as during combustion processes like waste incineration. Due to their chemical stability and lipophilicity, they bioaccumulate in the food chain, posing a potential risk to human health and the environment. This guide provides a comprehensive overview of the chemical structure, physical properties, and toxicological pathways of 1,2,3,4,7,8-HxCDD.

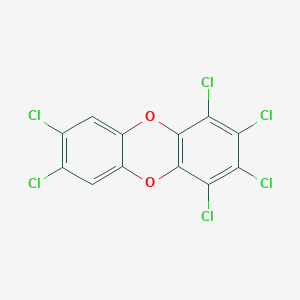

Chemical Structure

1,2,3,4,7,8-HxCDD is a halogenated aromatic hydrocarbon. Its structure consists of two benzene (B151609) rings connected by two oxygen atoms, with chlorine atoms attached at the 1, 2, 3, 4, 7, and 8 positions.

Chemical Formula: C₁₂H₂Cl₆O₂[2]

Molecular Weight: 390.861 g/mol [2]

CAS Registry Number: 39227-28-6[2]

Synonyms: 1,2,3,4,7,8-HxCDD, PCDD 66[1]

Physical and Chemical Properties

The physical and chemical properties of 1,2,3,4,7,8-HxCDD are summarized in the table below. These properties contribute to its environmental persistence and bioaccumulation.

| Property | Value | Reference |

| Melting Point | 273 °C | |

| Boiling Point | 475.35 °C (estimate) | |

| Water Solubility | 0.007896 µg/L at 26 °C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (specific value not available, but dioxins are highly lipophilic) | |

| Vapor Pressure | Data for the 1,2,3,6,7,8-HxCDD isomer is 3.6 x 10⁻¹¹ mm Hg |

Experimental Protocols

The determination of the physicochemical properties of highly hydrophobic and persistent compounds like 1,2,3,4,7,8-HxCDD requires specialized experimental protocols. Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of crystalline solids like 1,2,3,4,7,8-HxCDD is typically determined using the capillary melting point method.

-

Sample Preparation: A small amount of the crystalline 1,2,3,4,7,8-HxCDD is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical system.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).[3]

Water Solubility Determination (Slow-Stir Method)

Due to its extremely low water solubility, the "slow-stir" method is a suitable technique for determining the aqueous solubility of 1,2,3,4,7,8-HxCDD, minimizing the formation of micro-emulsions that can occur with vigorous shaking.

-

Apparatus: A large, sealed glass vessel is used to minimize headspace and volatilization. A magnetic stirrer is used for gentle agitation.

-

Procedure: A known excess of 1,2,3,4,7,8-HxCDD is added to a known volume of high-purity water. The mixture is stirred slowly and constantly at a controlled temperature.

-

Equilibration: The system is allowed to equilibrate over an extended period, which can be days or even weeks for highly hydrophobic compounds, until the concentration of the dissolved substance in the aqueous phase remains constant.

-

Sampling and Analysis: Aliquots of the aqueous phase are carefully removed, ensuring no suspended particles are collected. The concentration of 1,2,3,4,7,8-HxCDD is then determined using a highly sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS).[4]

Octanol-Water Partition Coefficient (Kₒw) Determination (Shake-Flask Method)

The octanol-water partition coefficient (log Kₒw) is a measure of a chemical's lipophilicity. For highly hydrophobic compounds, the shake-flask method can be employed, though it requires careful execution to avoid emulsion formation.

-

Pre-saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Procedure: A small, known amount of 1,2,3,4,7,8-HxCDD is dissolved in the octanol (B41247) phase. A known volume of the octanol solution is then mixed with a known volume of the water phase in a flask.

-

Equilibration: The flask is shaken gently at a constant temperature for a sufficient period to allow for partitioning equilibrium to be reached (often 24-48 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Analysis: The concentration of 1,2,3,4,7,8-HxCDD in both the octanol and water phases is determined using an appropriate analytical technique like GC-MS. The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

Toxicological Signaling Pathway: The Aryl Hydrocarbon Receptor (AHR) Pathway

The primary mechanism of toxicity for 1,2,3,4,7,8-HxCDD and other dioxin-like compounds is mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[2][6]

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by 1,2,3,4,7,8-HxCDD.

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[7] Upon binding of a ligand such as 1,2,3,4,7,8-HxCDD, the AHR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus.[7] In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[7] This binding initiates the transcription of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[7] The persistent activation of this pathway and the subsequent alterations in gene expression are thought to mediate the diverse toxic effects of dioxins.

Experimental Workflow for Dioxin Analysis in Environmental Samples

The analysis of 1,2,3,4,7,8-HxCDD in environmental matrices like soil or biological tissues is a complex process that requires rigorous sample preparation and highly sensitive analytical instrumentation.

Caption: A generalized experimental workflow for the analysis of 1,2,3,4,7,8-HxCDD in environmental samples.

The workflow begins with the collection of a representative sample. The target analytes are then extracted from the sample matrix using an appropriate solvent and technique, such as Soxhlet extraction. The resulting extract contains a complex mixture of compounds, so a multi-step cleanup process is employed to remove interfering substances. This often involves column chromatography with different sorbents like silica (B1680970) gel, alumina, and carbon. The cleaned extract is then concentrated to a small volume to enhance the sensitivity of the analysis. The final determination is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), which provides the necessary selectivity and sensitivity for detecting and quantifying these compounds at trace levels.

Conclusion

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is a persistent and bioaccumulative toxicant with a well-characterized mechanism of action involving the Aryl Hydrocarbon Receptor. Its physicochemical properties, particularly its low water solubility and high lipophilicity, drive its environmental fate and toxicokinetics. The analysis of this compound requires sophisticated and highly sensitive analytical methods. A thorough understanding of its chemical nature, physical properties, and biological interactions is crucial for assessing its risks and developing strategies for remediation and mitigation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain [mdpi.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Toxic Potency of 1,2,3,4,7,8-HxCDD: A Technical Guide to its Toxic Equivalency Factor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the derivation of the toxic equivalency factor (TEF) for 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD). The TEF is a crucial tool in risk assessment, enabling the evaluation of the potential human health and environmental impacts of complex mixtures of dioxin-like compounds. This document delves into the core principles of TEF derivation, the pivotal role of the aryl hydrocarbon receptor (AHR) signaling pathway, and the key experimental data that underpin the currently accepted TEF value for this specific congener.

The Concept of Toxic Equivalency Factors (TEFs)

The TEF methodology is a scientifically established framework for risk assessment of dioxin-like compounds.[1] It is based on the principle that these compounds, although varying in their individual toxic potencies, share a common mechanism of action mediated by the aryl hydrocarbon receptor (AHR).[2] The TEF of a specific dioxin-like compound represents its toxic potency relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.[1]

The overall toxic potency of a mixture of these compounds can be expressed as a single value, the Toxic Equivalent (TEQ). The TEQ is calculated by multiplying the concentration of each congener by its respective TEF and summing the results. This approach simplifies the risk assessment of complex environmental and biological samples.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: The Mechanism of Action

The toxicity of 1,2,3,4,7,8-HxCDD and other dioxin-like compounds is initiated by their binding to and activation of the AHR, a ligand-activated transcription factor residing in the cytoplasm.[3][4][5] Upon binding, the AHR complex translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs). This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1, leading to a cascade of biochemical and toxic effects.[4]

References

- 1. 2,3,7,8 Tetrachlorodibenzo-p-dioxin-induced RNA abundance changes identify Ackr3, Col18a1, Cyb5a and Glud1 as candidate mediators of toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADDENDUM TO THE TOXICOLOGICAL PROFILE FOR CHLORINATED DIBENZO-P-DIOXINS (CDDs) - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Structure-activity relationships and dose responses of polychlorinated dibenzo-p-dioxins for short-term effects in 2,3,7,8-tetrachlorodibenzo-p-dioxin-resistant and -sensitive rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) is a persistent environmental pollutant and a member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family. Like other dioxin-like compounds, its toxicity is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). While extensive research has been conducted on the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), specific data on the genotoxicity and carcinogenicity of the 1,2,3,4,7,8-HxCDD congener are less abundant. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxic and carcinogenic potential of 1,2,3,4,7,8-HxCDD, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Introduction

Polychlorinated dibenzo-p-dioxins (PCDDs) are a group of halogenated aromatic hydrocarbons that are byproducts of various industrial and combustion processes. Due to their lipophilicity and resistance to metabolic degradation, they bioaccumulate in the food chain, posing a potential risk to human health. The toxicity of PCDD congeners is typically expressed relative to TCDD using Toxic Equivalency Factors (TEFs). For 1,2,3,4,7,8-HxCDD, the World Health Organization (WHO) has assigned a TEF of 0.1, indicating it is considered one-tenth as toxic as TCDD.

The primary mechanism of action for dioxin-like compounds involves binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This activation leads to a cascade of downstream events, including the altered expression of genes involved in cell growth, differentiation, and apoptosis, which can contribute to toxic endpoints such as carcinogenicity.

Genotoxicity of 1,2,3,4,7,8-HxCDD

A significant data gap exists regarding the genotoxicity of 1,2,3,4,7,8-HxCDD. While dioxins, in general, are not considered to be potent mutagens, their ability to induce oxidative stress and promote the formation of DNA adducts suggests an indirect genotoxic mechanism. Standard genotoxicity assays are crucial for evaluating the potential of a compound to damage genetic material.

2.1. Standard In Vitro Genotoxicity Assays

A battery of in vitro tests is typically employed to assess the genotoxic potential of a chemical. These include:

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

In Vitro Mammalian Cell Micronucleus Test: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells.

Quantitative Data:

Currently, there is a lack of publicly available, peer-reviewed studies that provide specific quantitative data on the genotoxicity of 1,2,3,4,7,8-HxCDD from these standard assays. The general consensus for dioxin-like compounds is that they are not directly mutagenic in the Ames test.[1] However, their potential to induce chromosomal damage through indirect mechanisms warrants further investigation.

Carcinogenicity of 1,2,3,4,7,8-HxCDD

The carcinogenic potential of dioxin-like compounds has been extensively studied, with TCDD being classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[2] While specific long-term carcinogenicity bioassays on pure 1,2,3,4,7,8-HxCDD are limited, studies on mixtures of hexachlorodibenzo-p-dioxins provide valuable insights into its carcinogenic potential.

3.1. Animal Carcinogenicity Bioassays

The National Toxicology Program (NTP) conducted a bioassay of a mixture of 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD, which are structurally similar to 1,2,3,4,7,8-HxCDD. These studies provide the most relevant available data on the carcinogenicity of hexachlorinated dioxins.

Quantitative Data:

The following tables summarize the incidence of hepatocellular neoplasms in Osborne-Mendel rats and B6C3F1 mice administered a mixture of HxCDD isomers by gavage for 104 weeks.[3][4]

Table 1: Incidence of Hepatocellular Neoplasms in Male Rats

| Treatment Group (µg/kg/week) | Number of Animals | Hepatocellular Carcinomas or Neoplastic Nodules |

| Control | 75 | 2 (3%) |

| 1.25 | 50 | 3 (6%) |

| 2.5 | 50 | 5 (10%) |

| 5.0 | 50 | 8 (16%) |

Table 2: Incidence of Hepatocellular Neoplasms in Female Rats

| Treatment Group (µg/kg/week) | Number of Animals | Hepatocellular Carcinomas or Adenomas |

| Control | 75 | 1 (1%) |

| 1.25 | 50 | 4 (8%) |

| 2.5 | 50 | 10 (20%) |

| 5.0 | 50 | 18 (36%) |

Table 3: Incidence of Hepatocellular Neoplasms in Male Mice

| Treatment Group (µg/kg/week) | Number of Animals | Hepatocellular Carcinomas or Adenomas |

| Control | 75 | 15 (20%) |

| 2.5 | 50 | 21 (42%) |

| 5.0 | 50 | 28 (56%) |

| 10.0 | 50 | 35 (70%) |

Table 4: Incidence of Hepatocellular Neoplasms in Female Mice

| Treatment Group (µg/kg/week) | Number of Animals | Hepatocellular Carcinomas or Adenomas |

| Control | 75 | 3 (4%) |

| 2.5 | 50 | 12 (24%) |

| 5.0 | 50 | 23 (46%) |

| 10.0 | 50 | 38 (76%) |

These data demonstrate a dose-related increase in the incidence of liver tumors in both rats and mice, indicating the carcinogenic potential of the HxCDD mixture.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and interpretation of toxicological studies. The following sections outline the methodologies for key genotoxicity and carcinogenicity assays.

4.1. Protocol for Carcinogenicity Bioassay (Based on NTP TR-198) [4]

-

Test Animals: Osborne-Mendel rats and B6C3F1 mice, 50 of each sex per dose group.

-

Vehicle: 9:1 corn oil:acetone.

-

Administration: Gavage, twice weekly for 104 weeks.

-

Dose Levels:

-

Rats and Male Mice: 0, 1.25, 2.5, or 5.0 µg/kg/week.

-

Female Mice: 0, 2.5, 5.0, or 10.0 µg/kg/week.

-

-

Observations: Animals are observed twice daily for mortality and morbidity. Body weights are recorded weekly for the first 12 weeks and monthly thereafter. Clinical signs of toxicity are recorded at each weighing.

-

Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined for gross lesions. Tissues are preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

4.2. General Protocol for In Vitro Mammalian Chromosomal Aberration Test (Based on OECD 473) [5]

-

Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO), cell strains, or primary cell cultures.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver).

-

Treatment: Cells in the exponential growth phase are exposed to the test substance at a minimum of three analyzable concentrations.

-

Harvesting: At a predetermined time after treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

-

Analysis: Chromosome preparations are stained, and metaphase cells are analyzed for chromosomal aberrations under a microscope. At least 200 well-spread metaphases per concentration are scored.

-

Data Evaluation: The number of cells with one or more aberrations is recorded, and the percentage of aberrant cells is calculated. Statistical analysis is performed to determine a significant increase in aberrations compared to the negative control.

4.3. General Protocol for the Ames Test (Bacterial Reverse Mutation Assay) [6][7][8][9][10]

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 mix).

-

Procedure:

-

The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.

Signaling Pathways and Mechanisms of Action

The toxic and carcinogenic effects of 1,2,3,4,7,8-HxCDD are primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

5.1. The Canonical AhR Signaling Pathway

The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.

Upon binding of 1,2,3,4,7,8-HxCDD, the AhR complex undergoes a conformational change, leading to the dissociation of XAP2 and the translocation of the complex into the nucleus. In the nucleus, Hsp90 dissociates, and the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1), which are involved in metabolism, as well as genes that regulate cell growth, differentiation, and apoptosis. The persistent activation of this pathway is thought to be a key event in the carcinogenicity of dioxin-like compounds.

5.2. Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a long-term carcinogenicity bioassay.

Conclusion

1,2,3,4,7,8-HxCDD, like other dioxin-like compounds, is a potent toxicant and a presumed carcinogen, with its effects primarily mediated through the AhR signaling pathway. While quantitative data from a long-term carcinogenicity bioassay of a mixture of HxCDD isomers in rodents clearly demonstrates its carcinogenic potential, there is a notable lack of specific genotoxicity data for this particular congener. This data gap highlights the need for further research to fully characterize the genotoxic profile of 1,2,3,4,7,8-HxCDD using a standard battery of in vitro and in vivo assays. A more complete understanding of its genotoxic potential will contribute to a more comprehensive risk assessment for human health. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. askthenerd.com [askthenerd.com]

- 4. Bioassay of a Mixture of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin and 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (Gavage) for Possible Carcinogenicity (CAS No. 57653-85-7,CAS No. 19408-74-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]